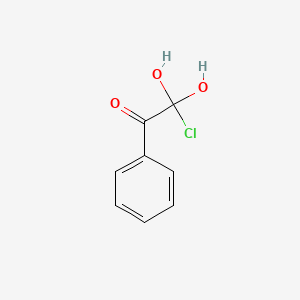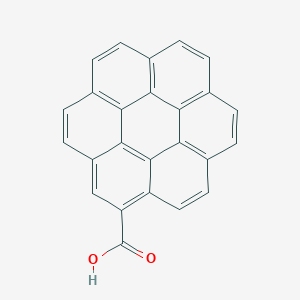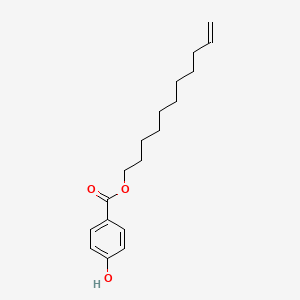
Silane, triethyl propyl
Vue d'ensemble
Description
Synthesis Analysis
Triethylpropylsilane can be synthesized through various methods. One notable approach is the thiol-ene click reaction on vinyl or allylsilanes. In this reaction, the Si-H bond in the substrate molecule remains intact, allowing for the preparation of functional hydrosilanes. The reaction can be initiated using radicals (e.g., AIBN) or UV light, resulting in yields close to quantitative. Notably, crystalline tris(3-(phenylthio)propyl) silane has been obtained and characterized using this method .
Applications De Recherche Scientifique
Reducing Agent in Synthesis
- Tris(trimethylsily1)silane, a related silane compound, is an effective reducing agent for various organic compounds. It acts as a mediator in the formation of carbon-carbon bonds via radicals, enabling a variety of organic substrates to be used as alkyl radical precursors (Ballestri et al., 1991).
Corrosion Protection
- Bis-[3-(triethoxysilyl)propyl]tetrasulfide, another similar silane, significantly contributes to the corrosion protection of aluminum alloys. It forms a dense interfacial layer that restricts pit growth and blocks cathodic sites, enhancing corrosion resistance (Zhu & Ooij, 2003).
Coatings for Electrophoretic Separations
- Poly(ethylene glycol) silane coatings are used to modify glass and fused-silica for electrophoretic separations of proteins. These coatings are compatible with mass spectrometry, reduce protein adsorption, and can control electroosmotic flow (Razunguzwa et al., 2006).
Radical-Based Reagent in Organic Chemistry
- Tris(trimethylsilyl)silane serves as a radical-based reagent in organic chemistry, useful in radical reductions, hydrosilylation, and polymerization processes. It allows for mild conditions and yields products with high chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).
Polymer Modification
- Triethoxy silane functions introduced to low molar mass polybutadiene significantly enhance its crosslinking and mechanical properties. This modification impacts the polymer's glass transition temperature and storage modulus (Schapman et al., 2000).
Filler-Rubber Interaction in Vulcanizates
- Silane coupling agents like triethoxy(octyl)silane and bis[3-(triethoxysilyl)propyl]tetrasulfide influence the filler-rubber interaction and crosslink structure in rubber compounds. They impact crosslink density, enhancing the vulcanizate's mechanical properties (Lee et al., 2017).
Inorganic-Organic Layered Materials
- Triethoxy(alkyl)silanes can be hydrolyzed and polycondensed to form structured materials with potential applications in nanotechnology and materials science (Shimojima et al., 1997).
Bonding Plastic to PDMS
- Organofunctional silanes are used for bonding plastic substrates to PDMS membranes, enabling actuated membrane microfluidics in plastic devices. This bonding method is effective in aqueous environments and withstands high pressures (Lee & Ram, 2009).
Epoxy Coating Adhesion
- Silane-based coatings, including methyltriethoxysilane, improve the adhesion properties and corrosion resistance of epoxy coatings applied to steel substrates (Parhizkar et al., 2018).
Propriétés
IUPAC Name |
triethyl(propyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22Si/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBFIVCLSIDQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335201 | |
| Record name | Silane, triethyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
994-44-5 | |
| Record name | Silane, triethyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




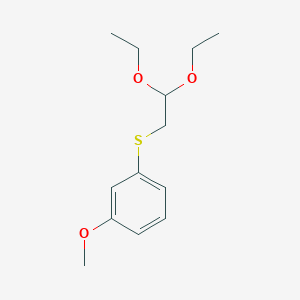

![4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-](/img/structure/B3059306.png)
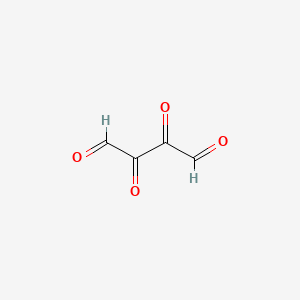
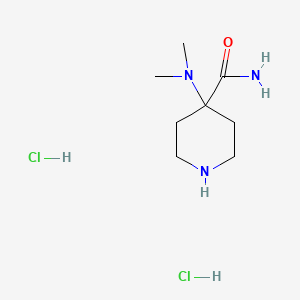

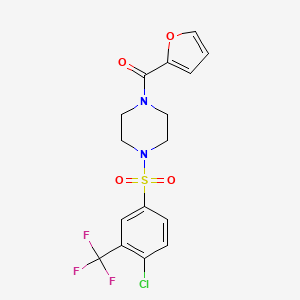
![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)
